molecular formula C21H25FN4O8 B12285088 Flupirtine-N2-beta-D-Glucuronide

Flupirtine-N2-beta-D-Glucuronide

Cat. No.: B12285088
M. Wt: 480.4 g/mol
InChI Key: PTXUJNSQOAHVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Flupirtine-N2-beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include orthophosphoric acid, methanol, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of different oxidized metabolites, while reduction could yield reduced forms of the compound.

Comparison with Similar Compounds

Flupirtine-N2-beta-D-Glucuronide is unique due to its specific metabolic pathway and its role as a metabolite of flupirtine. Similar compounds include flupirtine itself and its bioisostere, retigabine . Both flupirtine and retigabine modulate KV7 channels, but this compound has distinct properties due to its glucuronidation . This modification affects its pharmacokinetics and pharmacodynamics, making it a valuable compound for research purposes.

Properties

Molecular Formula

C21H25FN4O8

Molecular Weight

480.4 g/mol

IUPAC Name

6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(23-9-10-3-5-11(22)6-4-10)25-18(12)26-19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H,24,32)(H,30,31)(H2,23,25,26)

InChI Key

PTXUJNSQOAHVQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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